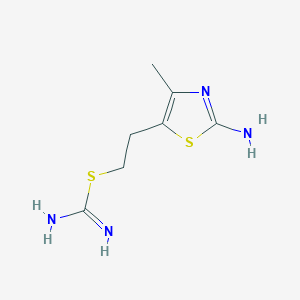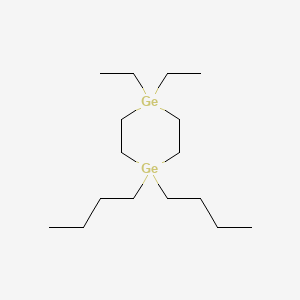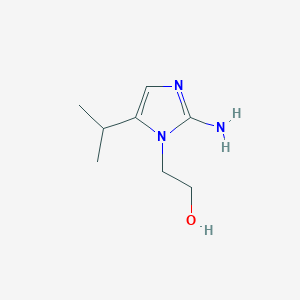![molecular formula C12H30NO4PSi2 B13801491 Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester: is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phosphonic acid group esterified with two trimethylsilyl groups, and an acetylamino group attached to a butyl chain. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester typically involves a multi-step process:
Formation of the Acetylamino Group: The initial step involves the acetylation of a butylamine derivative to form the acetylamino group.
Introduction of the Phosphonic Acid Group:
Esterification with Trimethylsilyl Groups: Finally, the phosphonic acid group is esterified with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the phosphonic acid group, potentially converting it to a phosphine derivative.
Substitution: The trimethylsilyl groups can be substituted with other silyl or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or silyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the acetylamino group.
Reduction: Phosphine derivatives.
Substitution: Compounds with substituted silyl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester is used as a precursor for the synthesis of more complex organophosphorus compounds. Its reactivity makes it a valuable intermediate in various organic transformations.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and phosphonate-based drugs. Its structure allows it to interact with biological molecules in specific ways, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester is explored for its potential as a drug candidate. Its ability to inhibit certain enzymes or interact with biological targets can be leveraged in the development of new therapeutic agents.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phosphonic acid group can act as a ligand for metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Acetylamino)propyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Acetylamino)butyl]phosphonic acid bis(tert-butyldimethylsilyl)ester
Uniqueness
Compared to similar compounds, [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester is unique due to its specific butyl chain length and the presence of trimethylsilyl ester groups. These structural features influence its reactivity and interactions with other molecules, making it distinct in its chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H30NO4PSi2 |
|---|---|
Molekulargewicht |
339.51 g/mol |
IUPAC-Name |
N-[1-bis(trimethylsilyloxy)phosphorylbutyl]acetamide |
InChI |
InChI=1S/C12H30NO4PSi2/c1-9-10-12(13-11(2)14)18(15,16-19(3,4)5)17-20(6,7)8/h12H,9-10H2,1-8H3,(H,13,14) |
InChI-Schlüssel |
XBLIXEWXKLIVMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(NC(=O)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
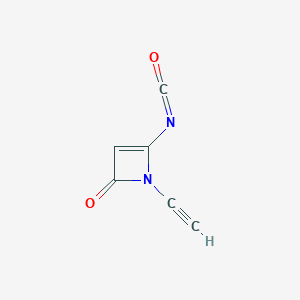

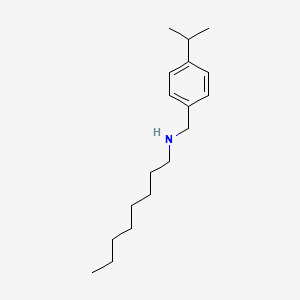
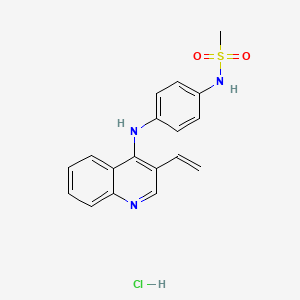

![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
